molecular formula C19H17N3O3S B4611846 ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE

ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE

Cat. No.: B4611846
M. Wt: 367.4 g/mol
InChI Key: CLNFPCJXLVENMA-UHFFFAOYSA-N
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Description

ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE is a complex organic compound that features a thiazole ring, a pyridine ring, and a benzoate ester

Scientific Research Applications

ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde or ketone under acidic conditions.

    Pyridine Ring Introduction: The thiazole intermediate is then reacted with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.

    Amidation: The resulting compound undergoes amidation with 4-aminobenzoic acid.

    Esterification: Finally, the benzoic acid derivative is esterified with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: The thiazole and pyridine rings can be oxidized under strong oxidizing conditions.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the thiazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and pyridine rings.

    Reduction: Amino derivatives if nitro groups are present.

    Substitution: Various substituted thiazole and pyridine derivatives.

Mechanism of Action

The mechanism of action of ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets. The thiazole and pyridine rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways by binding to DNA or proteins, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-METHYL-3-((4-(PYRIDIN-3-YL)PYRIMIDIN-2-YL)AMINO)BENZOATE
  • 4-METHYL-3-[[4-(3-PYRIDINYL)-2-PYRIMIDINYL]AMINO]BENZOIC ACID ETHYL ESTER

Uniqueness

ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE is unique due to the presence of both thiazole and pyridine rings, which can confer distinct chemical and biological properties. The combination of these rings in a single molecule can lead to unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 4-[(4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carbonyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c1-3-25-19(24)13-6-8-15(9-7-13)22-17(23)16-12(2)21-18(26-16)14-5-4-10-20-11-14/h4-11H,3H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNFPCJXLVENMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(N=C(S2)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE
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ETHYL 4-[4-METHYL-2-(PYRIDIN-3-YL)-1,3-THIAZOLE-5-AMIDO]BENZOATE

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